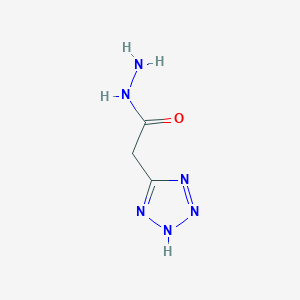
2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis of Chiral Amino Alcohols
A study demonstrates the use of engineered Escherichia coli transketolase and an ω-transaminase from Chromobacterium violaceum for the asymmetric synthesis of chiral amino alcohols. This biocatalytic route offers an environmentally friendly alternative to traditional chemical synthesis, emphasizing the significance of chiral amino alcohols as pharmaceutical intermediates and value-added biochemicals (Smith et al., 2010).
Immunotropic Activity of Thietane Derivatives
Research into thietane derivatives has led to the synthesis of new salts and hydrazides of (benzimidazolyl-2-thio)acetic acids featuring thietane cycles. These compounds have been evaluated for their immunotropic activity, highlighting the potential of thietane-containing molecules in immune response modulation (Khaliullin et al., 2004).
Synthesis of Pyridine Derivatives
Another study outlines the synthesis of pyridine derivatives involving 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, leading to compounds with antibacterial and antifungal properties. This research indicates the broader applicability of aminoethanol derivatives in creating bioactive molecules (Patel & Agravat, 2007).
Solubility Studies
The solubility of amino acids and peptides in aqueous ethanol and dioxane solutions has been examined, providing insights into the hydrophobicity scale of amino acid side chains. Such studies are crucial for understanding the stability and solubility of biochemicals in various solvents, impacting drug formulation and delivery strategies (Nozaki & Tanford, 1971).
Anticancer Agent Development
Research into small molecules like 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol has shown promising results in inducing apoptosis more effectively in cancer cells than in normal fibroblasts. Such compounds can potentially lead to new anticancer therapies by targeting apoptosis pathways and down-regulating anti-apoptotic proteins like Bcl-XL (Wu et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c6-5(1-2-7)3-10(8,9)4-5;/h7H,1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXFHFPIRAISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride | |
CAS RN |
2243514-92-1 |
Source


|
| Record name | 3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)








